Cas no 2375165-87-8 (ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylic acid, 3-(2-hydroxyethyl)-4-(hydroxymethyl)-, ethyl ester, (3S,4R)-
- ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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- インチ: 1S/C10H19NO4/c1-2-15-10(14)11-5-8(3-4-12)9(6-11)7-13/h8-9,12-13H,2-7H2,1H3/t8-,9-/m1/s1
- InChIKey: SHGUFCPCJQHMGO-RKDXNWHRSA-N
- ほほえんだ: N1(C(OCC)=O)C[C@H](CO)[C@H](CCO)C1
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-5G |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 5g |
¥ 15,364.00 | 2023-03-30 | |
Chemenu | CM391687-250mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 250mg |
$458 | 2024-07-28 | |
Chemenu | CM391687-500mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 500mg |
$611 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-100mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 100mg |
¥1280.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-5.0g |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 5.0g |
¥15365.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-500mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 500mg |
¥3419.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250mg |
¥2052.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250.0mg |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250.0mg |
¥2052.0000 | 2024-08-03 | |
Chemenu | CM391687-1g |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95%+ | 1g |
$764 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1302-250MG |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
2375165-87-8 | 95% | 250MG |
¥ 2,052.00 | 2023-03-30 |
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylateに関する追加情報
Exploring Ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 2375165-87-8): A Versatile Chiral Building Block in Modern Synthesis
In the realm of organic chemistry, ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 2375165-87-8) has emerged as a pivotal chiral intermediate. Its unique stereochemistry and functional group arrangement make it a sought-after compound for pharmaceutical and agrochemical applications. Researchers are increasingly focusing on its role in asymmetric synthesis, driven by the growing demand for enantiopure drugs and sustainable methodologies.
The compound's pyrrolidine core and dual hydroxyl groups (2-hydroxyethyl and hydroxymethyl substituents) enable diverse derivatization pathways. This aligns with current trends in green chemistry, where modular building blocks reduce synthetic steps. A 2023 study highlighted its utility in constructing proline-based peptidomimetics, addressing challenges in drug bioavailability—a hot topic in AI-driven drug discovery forums.
From an industrial perspective, scalability of chiral auxiliaries like this ester is critical. Patent analyses reveal its use in kinase inhibitor syntheses, correlating with oncology research trends. The ethyl carboxylate moiety offers advantageous solubility properties, frequently discussed in formulation optimization threads—a key concern for pharmaceutical chemists navigating lipid-based delivery systems.
Notably, the (3S,4R) stereoconfiguration provides distinct spatial orientation for molecular docking studies. Computational chemists often search for such rigid scaffolds to improve binding affinity predictions, making this compound relevant in structure-activity relationship (SAR) discussions. Recent publications demonstrate its incorporation into G protein-coupled receptor (GPCR) modulators, reflecting the therapeutic area's dominance in clinical pipelines.
Quality control protocols for CAS No. 2375165-87-8 emphasize chiral HPLC analysis, a technique gaining traction due to regulatory requirements for enantiomeric purity. This intersects with industry searches for cost-effective chiral separations—a pain point addressed in several 2024 conference proceedings. The compound's stability under mild conditions also makes it suitable for flow chemistry applications, aligning with continuous manufacturing initiatives.
Environmental considerations position this pyrrolidine derivative favorably. Its biodegradability potential (predicted via in silico tools) responds to EPA's greener synthetic chemistry guidelines. Suppliers now highlight these attributes in marketing materials, catering to the ESG-conscious research community. Furthermore, its compatibility with enzymatic resolution methods supports the biocatalysis trend—a frequent query in academic search databases.
In material science, the compound's hydrogen-bonding capacity enables design of supramolecular architectures. This application gained attention after a 2023 Nature paper demonstrated its use in self-healing polymers—a trending topic in advanced materials research. The hydroxymethyl group's participation in click chemistry further expands its utility in polymer functionalization strategies.
Analytical challenges surrounding CAS No. 2375165-87-8 often involve stereoisomer characterization, a subject of numerous Stack Exchange chemistry threads. Advanced techniques like VCD spectroscopy are increasingly applied, reflecting the compound's complexity. These discussions mirror industry needs for robust structural elucidation protocols in quality-by-design frameworks.
The compound's safety profile facilitates handling in standard laboratories, unlike many reactive intermediates. This practical advantage is frequently cited in process chemistry literature, particularly for multigram-scale applications. Recent supplier data indicates growing adoption in contract research organizations, where efficiency and safety are paramount.
Looking ahead, ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is poised to maintain relevance. Its intersection with fragment-based drug design and catalytic asymmetric synthesis positions it at the forefront of medicinal chemistry innovation—addressing two of the most searched topics in chemical databases this year. As synthetic methodologies evolve, this chiral scaffold will undoubtedly unlock new possibilities in targeted molecular construction.
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